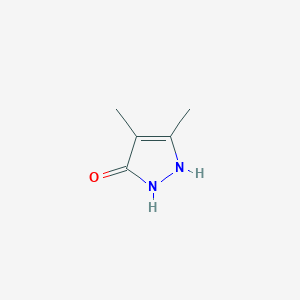
2,6-Dihydroxypyridine-4-carboxamide
Übersicht
Beschreibung
2,6-Dihydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C6H6N2O3 . It is also known as 2,6-Dihydroxyisonicotinamide . It has been used to prepare 2,6-dibromo-4-(hexoxymethyl)pyridine and to synthesize the derivatives of oxazinones and pyrimidinones .
Synthesis Analysis
The synthesis of 2,6-Dihydroxypyridine-4-carboxamide involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular weight of 2,6-Dihydroxypyridine-4-carboxamide is 154.12 g/mol . The IUPAC name is 2-hydroxy-6-oxo-1H-pyridine-4-carboxamide . The InChI is InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) .Chemical Reactions Analysis
The characterized proteins that comprise the Pfam01494 family are various monooxygenases, including 2,6-dihydroxypyridine 3-monooxygenase from Paenarthrobacter nicotinovorans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 154.03784206 g/mol . The topological polar surface area is 92.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazinones and Pyrimidinones
2,6-Dihydroxypyridine-4-carboxamide: has been utilized in the synthesis of oxazinones and pyrimidinones . These compounds are significant due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The carboxamide group on the pyridine ring acts as a key functional handle, enabling the formation of these heterocyclic compounds through various synthetic routes.
Preparation of Pyridine-based Macrocycles
The compound serves as a starting material for the preparation of pyridine-based polyamido-polyester optically active macrocycles . These macrocycles have potential applications in drug delivery systems due to their ability to form host-guest complexes with various pharmaceutical agents, enhancing solubility and stability.
Development of Schiff’s Bases
2,6-Dihydroxypyridine-4-carboxamide: can be reacted with amino acid esters to form pyridine-bridged bis-carboxamide Schiff’s bases . Schiff’s bases are known for their applications in coordination chemistry and catalysis, as well as their antimicrobial properties.
Synthesis of Pyridine-Derived Ligands
This compound is also a precursor for synthesizing N,N’-bis(pyrenylmethyl)pyridine-2,6-dicarboxamide . Such ligands can be used in the development of new metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.
Pharmaceutical Research
In pharmaceutical research, 2,6-Dihydroxypyridine-4-carboxamide derivatives are explored for their medicinal properties. The dihydropyridine core is a common motif in several drugs, particularly those used for treating cardiovascular diseases, such as calcium channel blockers .
Insecticidal Properties
The structural analogs of dihydropyridine, to which 2,6-Dihydroxypyridine-4-carboxamide is related, have been studied for their insecticidal properties . These compounds can act on the nervous system of insects, leading to potential applications in pest control.
Wirkmechanismus
Target of Action
It is known that dihydropyridines, a class of compounds to which 2,6-dihydroxypyridine-4-carboxamide belongs, predominantly act on blood vessels to promote vasodilation . They bind to and block voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .
Mode of Action
Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
It is known that the blocking of calcium channels by dihydropyridines leads to a decrease in blood vessel contraction, resulting in sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Result of Action
The blocking of calcium channels by dihydropyridines, a class of compounds to which 2,6-dihydroxypyridine-4-carboxamide belongs, leads to a decrease in blood vessel contraction, resulting in sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Action Environment
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Zukünftige Richtungen
Pyridine-based ring systems, such as 2,6-Dihydroxypyridine-4-carboxamide, are extensively used in the field of drug design due to their profound effect on pharmacological activity . It is anticipated that myriad new pharmaceuticals containing these heterocycles will be available in the forthcoming decade .
Eigenschaften
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQTDZQLZTGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547357 | |
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxypyridine-4-carboxamide | |
CAS RN |
14533-64-3 | |
| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)



![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)





